
(R)-(+)-Ácido citronélico
Descripción general
Descripción
(R)-(+)-Citronellic acid is a compound related to citronellal, a primary constituent of lemon grass known for its odor-active properties. It is part of a family of compounds that have been studied for their ability to modulate taste perception, particularly in reducing the bitterness of certain substances like caffeine. Although (R)-citronellic acid itself has shown some activity in reducing bitterness perception, it is less effective compared to its aldehyde counterpart, (R)-citronellal .
Synthesis Analysis
The synthesis of (R)-citronellic acid can be approached through various synthetic routes. One notable method involves the asymmetric synthesis of dihydroartemisinic acid from (R)-citronellal, which includes an intramolecular Stetter reaction. This reaction is catalyzed by a Rovis aminoindane-based N-heterocyclic carbene (NHC) and leads to a core substituted cyclohexanone framework. Further functional group manipulations and a late-stage ring-closing metathesis (RCM) reaction yield an advanced intermediate that can be used to synthesize dihydroartemisinic acid . Although this paper does not describe the synthesis of (R)-citronellic acid directly, the methods used could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of (R)-citronellic acid is characterized by the presence of a hydrophobic carbon chain and a carboxylic acid functional group. The configuration of the methyl-branched carbon is crucial for its biological activity, as indicated by the (R)-configuration at carbon 3. This configuration is essential for the compound's interaction with taste receptors . Additionally, the enantioselective synthesis of 3-hydroxycitronellic acid, which is structurally related to (R)-citronellic acid, has been achieved through Sharpless epoxidation, showcasing the importance of stereochemistry in the synthesis of such compounds .
Chemical Reactions Analysis
(R)-citronellic acid's chemical reactivity is influenced by its functional groups and stereochemistry. While the paper on the enantioselective synthesis of 3-hydroxycitronellic acid does not directly discuss (R)-citronellic acid, it implies that similar strategies involving epoxidation and subsequent reduction and oxidation steps could be applied to synthesize (R)-citronellic acid derivatives . The compound's aldehyde precursor, (R)-citronellal, has been shown to interact with bitter taste receptors, suggesting that (R)-citronellic acid and its derivatives could also participate in similar biochemical interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-citronellic acid are not explicitly detailed in the provided papers. However, it can be inferred that the compound's ability to modulate taste perception is related to its physical properties, such as volatility, which allows it to interact with taste receptors. The chemical properties, including the presence of the carboxylic acid group and the hydrophobic carbon chain, contribute to its interaction with the TAS2R43 and TAS2R46 bitter taste receptors, albeit to a lesser extent than (R)-citronellal . The stereochemistry of the compound is also crucial for its biological activity, as seen in the synthesis of related compounds .
Aplicaciones Científicas De Investigación
Excipiente farmacéutico
“®-(+)-Ácido citronélico” is widely recognized for its biodegradability, biocompatibility, hydrophilicity, and safety, making it an excellent pharmaceutical excipient . It’s used in various pharmaceutical formulations to enhance taste, act as a buffering agent, and serve as a metallic ion chelator in antioxidant systems.
Industria alimentaria y de bebidas
En el sector alimentario, “®-(+)-Ácido citronélico” sirve como agente aromatizante debido a su agradable aroma cítrico. It’s also employed as a preservative and acidulant, helping to maintain the freshness and safety of food products .
Aplicaciones cosméticas
El compuesto se encuentra en la industria cosmética como componente de fragancia debido a su aroma a limón. It’s also utilized for its antimicrobial properties, which help in preserving cosmetic products .
Mecanismo De Acción
Target of Action
It is known that many organic acids interact with various enzymes and proteins within the cell, altering their function and potentially influencing metabolic pathways .
Mode of Action
The exact mode of action of ®-(+)-Citronellic acid is not fully understood. Organic acids often work by donating a proton (H+) to their environment, which can disrupt the normal pH balance within cells and interfere with enzyme activity. This can lead to changes in cellular processes and metabolic pathways .
Pharmacokinetics
It may be metabolized in the liver and excreted in the urine .
Result of Action
It is known that organic acids can disrupt cellular processes and metabolic pathways, potentially leading to changes in cell function .
Propiedades
IUPAC Name |
(3R)-3,7-dimethyloct-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWSUKYXUMVMGX-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426458 | |
| Record name | (R)-(+)-Citronellic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18951-85-4 | |
| Record name | (R)-(+)-Citronellic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-Citronellic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is (R)-(+)-Citronellic acid commonly used for in research?
A1: (R)-(+)-Citronellic acid is frequently employed as a chiral building block in the synthesis of various natural products [, , , , , ]. Its established stereochemistry makes it particularly valuable for constructing molecules with specific three-dimensional arrangements. For instance, it has been utilized in the synthesis of insect pheromones [, , , , , ], which often rely on precise stereochemistry for biological activity.
Q2: Can you provide examples of specific compounds synthesized using (R)-(+)-Citronellic acid?
A2: Certainly! Researchers have successfully used (R)-(+)-Citronellic acid to synthesize a range of compounds, including:
- Insect pheromones: The three possible stereoisomers of 13,23-dimethylpentatriacontane, a pheromone of the tsetse fly Glossina pallidipes [], and the four possible stereoisomers of 3,7-dimethylnonadecane, the female sex pheromone of Agromyza frontella Rondani [].
- Marine terpenoids: (2R,3R,5R,13S,14R)-(+)-Aplidiasphingosine, a compound found in marine organisms [, ].
- Other natural products: (−)-Evodone, an optically active furano-monoterpene [], and (+)-Aplykurodinone-1, a degraded marine steroid [].
Q3: What is the significance of using (R)-(+)-Citronellic acid in pheromone synthesis?
A3: Insects rely heavily on pheromones for communication, and these chemical signals often have strict stereochemical requirements for biological activity. Utilizing (R)-(+)-Citronellic acid allows for the stereoselective synthesis of specific pheromone isomers, which can be crucial for understanding insect behavior and developing targeted pest control strategies [, , ].
Q4: Beyond its role as a starting material, does (R)-(+)-Citronellic acid have other biological effects?
A4: Yes, research suggests that (R)-(+)-Citronellic acid itself can interact with biological systems. One study found that it acts as an allosteric inhibitor of the human bitter taste receptor TAS2R43, effectively reducing the perceived bitterness of caffeine []. This finding highlights the potential for (R)-(+)-Citronellic acid and its derivatives in flavor modulation.
Q5: Are there any known instances of microorganisms degrading or utilizing (R)-(+)-Citronellic acid?
A5: Yes, a study investigated the ability of an Arthrobacter species to degrade squalene, a triterpenoid. Interestingly, (R)-(+)-Citronellic acid was identified as one of the degradation products, alongside other carboxylic acids like geranic acid and β,β′-dimethylacrylic acid [, ]. This finding suggests that certain microorganisms possess metabolic pathways capable of utilizing or breaking down (R)-(+)-Citronellic acid.
Q6: What are the structural characteristics of (R)-(+)-Citronellic acid?
A6: (R)-(+)-Citronellic acid possesses the following structural features:
Q7: How is the stereochemistry of (R)-(+)-Citronellic acid confirmed or determined in research?
A7: Various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and optical rotation measurements, can confirm the stereochemistry of (R)-(+)-Citronellic acid. These methods provide insights into the compound's three-dimensional structure and confirm its optical purity [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)
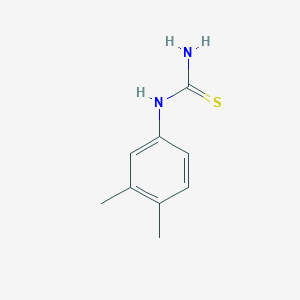

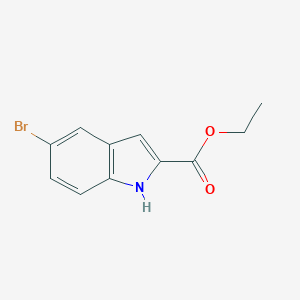



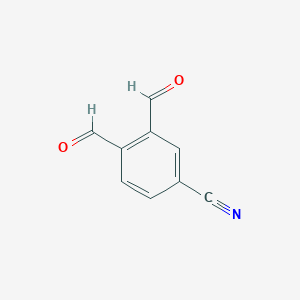
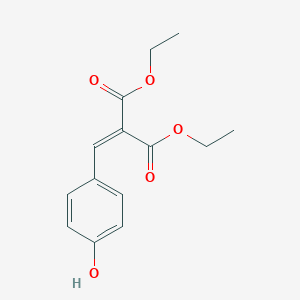

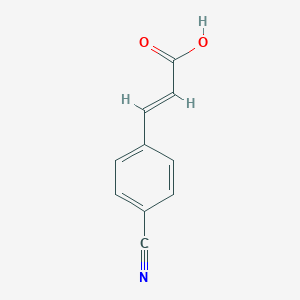
![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)
